![molecular formula C19H18N2O4 B3018301 3,5-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 946340-03-0](/img/structure/B3018301.png)
3,5-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar benzamide compounds was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Phosphine Ligands in Catalysis
Phosphine ligands play a crucial role in transition metal-catalyzed reactions. 3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (often referred to as BiPhePhos ) is a notable phosphine ligand. Researchers have employed it in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura couplings. Its unique structure and steric properties contribute to efficient catalysis .
Biological Activities and Drug Development
Studies have explored the biological effects of this compound. For instance:
Future Directions
The new compounds synthesized from similar benzamide compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, or dipole-dipole interactions .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the downstream consequences of their modulation .
properties
IUPAC Name |
3,5-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-14(9-17(11-16)24-2)19(22)20-12-15-10-18(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDRCABNOFEUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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